molecular formula C17H19NO3 B11936344 (4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol CAS No. 1334606-17-5

(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Cat. No.: B11936344
CAS No.: 1334606-17-5
M. Wt: 291.37 g/mol
InChI Key: BQJCRHHNABKAKU-VVVKWITHSA-N
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Description

The compound (4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol is a complex organic molecule characterized by multiple chiral centers and deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the benzofuroisoquinoline core. The synthetic route may involve:

    Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.

    Cyclization Reactions: Forming the benzofuroisoquinoline core through cyclization of appropriate precursors.

    Hydroxylation: Introducing hydroxyl groups at specific positions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to introduce deuterium atoms.

    Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction can revert these to hydroxyl groups.

Scientific Research Applications

(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol: has several scientific research applications:

    Medicinal Chemistry: Potential use in drug development due to its unique structural features.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic benefits.

    Synthetic Organic Chemistry: Serving as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol involves its interaction with specific molecular targets and pathways. The deuterium atoms may influence the compound’s metabolic stability and interaction with enzymes, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol: can be compared with other deuterated benzofuroisoquinoline derivatives.

    Non-deuterated Analogues: Compounds lacking deuterium atoms but with similar core structures.

Uniqueness

The presence of deuterium atoms in This compound imparts unique properties, such as increased metabolic stability and altered reaction kinetics, distinguishing it from its non-deuterated counterparts.

Properties

CAS No.

1334606-17-5

Molecular Formula

C17H19NO3

Molecular Weight

291.37 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3,6D2,7D/t7?,10-,11+,13-,16-,17-

InChI Key

BQJCRHHNABKAKU-VVVKWITHSA-N

Isomeric SMILES

[2H]C1C([C@@]23[C@H]4C=C[C@@H]([C@@H]2OC5=C(C=CC(=C35)C[C@H]4N1C([2H])([2H])[2H])O)O)([2H])[2H]

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Origin of Product

United States

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